[(3-Chloro-4-methylphenyl)methyl](methyl)amine hydrochloride
Description
(3-Chloro-4-methylphenyl)methylamine hydrochloride is a substituted benzylamine hydrochloride salt featuring a 3-chloro-4-methylphenyl group attached to a methylamine backbone. This compound is structurally characterized by:
- Chlorine substituent at the meta position of the aromatic ring, enhancing electronic withdrawal effects.
- Methyl group at the para position, contributing steric bulk and lipophilicity.
- Methylamine moiety, which is protonated as a hydrochloride salt, improving solubility in polar solvents.
Its synthesis often involves reductive amination or alkylation of precursor aryl halides, as seen in analogous protocols (e.g., tert-butyl carbamate intermediates reacting with HCl to yield amine hydrochlorides) . Applications span medicinal chemistry, particularly as intermediates in drug discovery targeting neurotransmitter receptors or enzyme modulators .
Properties
Molecular Formula |
C9H13Cl2N |
|---|---|
Molecular Weight |
206.11 g/mol |
IUPAC Name |
1-(3-chloro-4-methylphenyl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C9H12ClN.ClH/c1-7-3-4-8(6-11-2)5-9(7)10;/h3-5,11H,6H2,1-2H3;1H |
InChI Key |
PZUMGPMFNWWSNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-methylphenyl)methylamine hydrochloride typically involves the reaction of 3-chloro-4-methylbenzyl chloride with methylamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of (3-Chloro-4-methylphenyl)methylamine hydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-4-methylphenyl)methylamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The chloro group can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions include nitro derivatives, hydroxyl derivatives, and various substituted amines.
Scientific Research Applications
(3-Chloro-4-methylphenyl)methylamine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3-Chloro-4-methylphenyl)methylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Comparisons
Table 1: Structural and Molecular Features
| Compound Name | Substituents (Aromatic Ring) | Amine Backbone | Molecular Formula | Molar Mass (g/mol) | Key References |
|---|---|---|---|---|---|
| (3-Chloro-4-methylphenyl)methylamine HCl | 3-Cl, 4-CH3 | CH3-NH2 (protonated) | C9H13Cl2N | ~206.1 | |
| (3-Chloro-4-fluorophenyl)methylamine HCl | 3-Cl, 4-F | CH3-NH2 (protonated) | C8H10Cl2FN | 210.07 | |
| 4-(3-Chlorophenyl)oxan-4-amine HCl | 3-Cl, tetrahydro-2H-pyran | Cyclic secondary amine | C11H15Cl2NO | 264.15 | |
| 2-(3-Chloro-4-methylphenyl)ethan-1-amine HCl | 3-Cl, 4-CH3 | Ethylamine | C9H13Cl2N | 206.1 |
Key Observations :
Physicochemical Properties
- Lipophilicity :
- Thermal Stability : Hydrochloride salts of aryl-methylamines generally decompose above 200°C, with methyl-substituted variants showing marginally higher stability than halogen-only analogs .
Biological Activity
(3-Chloro-4-methylphenyl)methylamine hydrochloride is an organic compound with notable potential in various biological applications. Its structure, featuring a chloro and methyl group on a phenyl ring, contributes to its unique biological properties. This article delves into its biological activity, synthesizing data from diverse studies and sources.
Chemical Structure and Properties
The compound has the molecular formula C10H13ClN·HCl, indicating it is a hydrochloride salt of an amine. The presence of the chloro group enhances its reactivity, while the methylamine moiety aids in solubility and biological interactions.
Biological Activity Overview
Research indicates that (3-Chloro-4-methylphenyl)methylamine hydrochloride exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that substituted phenylamines, including this compound, show potential as antimicrobial agents. They may inhibit the growth of various bacteria and fungi, making them candidates for developing new antibiotics.
- Anticancer Properties : Some derivatives of this compound have been investigated for their anticancer effects. The mechanism may involve the modulation of specific cellular pathways or direct cytotoxic effects on cancer cells.
The precise mechanism of action for (3-Chloro-4-methylphenyl)methylamine hydrochloride is not fully elucidated but is believed to involve interactions with cellular targets such as enzymes or receptors. The chloro and methyl substituents likely enhance binding affinity and specificity towards these targets, influencing biochemical pathways critical for cell proliferation and survival.
Antimicrobial Studies
A study examining various substituted phenylamines found that compounds similar to (3-Chloro-4-methylphenyl)methylamine hydrochloride exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study reported minimum inhibitory concentrations (MICs) in the range of 10-50 µg/mL for effective derivatives.
Anticancer Research
In anticancer research, a derivative of this compound was tested against several cancer cell lines, including breast and colon cancer. The results showed that at concentrations ranging from 1 to 10 µM, the compound induced apoptosis in cancer cells through caspase activation pathways. Notably, the compound demonstrated lower toxicity towards normal cells compared to cancer cells, highlighting its therapeutic potential .
Comparative Analysis with Similar Compounds
To better understand the biological activity of (3-Chloro-4-methylphenyl)methylamine hydrochloride, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 3-Chloro-4-methylphenylhydrazine hydrochloride | C7H10ClN2·HCl | Contains hydrazine functional group | Antimicrobial |
| 3-Chloro-N-(2,3-dimethoxyphenyl)propan-1-amine | C15H20ClN2O2 | Features methoxy groups | Potential antihypertensive |
| N-(3-chloro-4-methylphenyl)-2-methylpropanamide | C12H16ClN | Amide derivative | Studied for anti-inflammatory |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
